Chemical structure and properties of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone
Chemical structure and properties of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone
Abstract
This technical guide provides a comprehensive overview of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone, a synthetic organic compound with significant potential in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, a robust synthetic pathway, and potential therapeutic applications. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors who are engaged in the design and synthesis of novel bioactive molecules.
Introduction
The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] The strategic introduction of various functional groups onto the benzophenone framework allows for the fine-tuning of its pharmacological profile. 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone is a novel derivative that incorporates several key structural features: a bromine atom, a fluorine atom, and an azetidine moiety. The presence of halogens can significantly influence a molecule's metabolic stability and binding affinity.[2] The azetidine ring, a four-membered nitrogen-containing heterocycle, is of particular interest in drug design as it can act as a bioisostere for other functional groups and modulate physicochemical properties such as solubility and basicity.[3] This guide aims to provide a detailed technical understanding of this compound, from its fundamental properties to its synthesis and potential applications.
Chemical Structure and Properties
A thorough understanding of the chemical and physical properties of a compound is essential for its application in research and development.
Chemical Identity
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IUPAC Name: (3-(azetidin-1-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone
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CAS Number: 1330750-21-4
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Molecular Formula: C₁₇H₁₅BrFNO
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Molecular Weight: 348.21 g/mol
Physicochemical Data
| Property | Value | Reference |
| Appearance | White to off-white solid | [2] |
| Melting Point | 106-108 °C | [2] |
| Purity | ≥97% | [4] |
| Solubility | Information not widely available, but likely soluble in organic solvents like DMSO and methanol. |
Note: Some data may be predicted or based on structurally similar compounds due to the limited publicly available experimental data for this specific molecule.
Figure 1. Chemical structure of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone.
Synthesis Protocol
The synthesis of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone can be achieved through a multi-step process, with a key step being a Friedel-Crafts acylation reaction.[5][6] The following is a representative synthetic route.
Materials and Reagents
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4-Bromo-2-fluorobenzoyl chloride
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1-(3-Bromobenzyl)azetidine
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Aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Procedure
Step 1: Preparation of the Acylating Agent
4-Bromo-2-fluorobenzoyl chloride can be synthesized from 4-bromo-2-fluorobenzoic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.
Step 2: Preparation of the Substrate
1-(3-Bromobenzyl)azetidine can be prepared by the nucleophilic substitution of 3-bromobenzyl bromide with azetidine.
Step 3: Friedel-Crafts Acylation
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In a dry, nitrogen-flushed round-bottom flask, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.
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Cool the suspension to 0 °C in an ice bath.
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To this suspension, add a solution of 1-(3-bromobenzyl)azetidine (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, add a solution of 4-bromo-2-fluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone as a solid.
Figure 2. A simplified workflow for the synthesis of the target compound.
Potential Applications in Drug Discovery
While specific biological data for 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone is not extensively available in the public domain, its structural features suggest potential utility in several areas of drug discovery.
Kinase Inhibitors
The benzophenone scaffold is a known component of various kinase inhibitors.[1] The specific substitution pattern of this molecule could enable it to target the ATP-binding site of various kinases, which are crucial targets in oncology and inflammation research.
GPCR Ligands
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of modern medicines. The aromatic nature of the benzophenone core and the presence of the basic azetidine nitrogen could facilitate interactions with GPCR binding pockets.
CNS-Active Agents
The physicochemical properties of this compound, including its potential for blood-brain barrier penetration, may make it a candidate for the development of agents targeting the central nervous system.
The hybridization of a benzophenone moiety with an azetidinone heterocyclic pharmacophore has been explored to develop new drug candidates with the potential to address drug resistance.[7] This highlights the general interest in combining these structural motifs to generate novel biological activity.
Conclusion
3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone is a synthetically accessible compound with a unique combination of structural features that make it an attractive candidate for further investigation in drug discovery programs. This technical guide provides a foundational understanding of its chemical properties and a reliable synthetic method. Further biological screening and structure-activity relationship studies are warranted to fully elucidate its therapeutic potential.
References
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NIST. (n.d.). 2-Amino-5-bromo-2'-fluorobenzophenone. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-4'-fluorobenzophenone. Retrieved from [Link]
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